molecular formula C10H9F3O4S B8006188 Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate CAS No. 227020-03-3

Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate

Cat. No.: B8006188
CAS No.: 227020-03-3
M. Wt: 282.24 g/mol
InChI Key: UBYCAYQBVIHEER-UHFFFAOYSA-N
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Description

Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate (CAS 300571-21-5) is a high-purity chemical intermediate of significant interest in advanced pharmaceutical and organic synthesis research. The compound features both a methanesulfonyl group and a trifluoromethyl group attached to a benzoate ester core, making it a versatile and multifunctional building block . Incorporating a trifluoromethyl (-CF3) group into organic compounds is a crucial strategy in modern drug design , as it can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity . The methanesulfonyl (mesyl) group is a versatile functional handle in synthetic chemistry, often utilized in nucleophilic substitution reactions, as a protective group, or to modulate molecular properties . While specific biological targets or detailed mechanisms of action for this exact compound are not extensively profiled in the public domain, its structural features make it a valuable precursor for constructing more complex, biologically active molecules, particularly in the development of new trifluoromethylated chemical entities. This product is intended for Research Use Only and is strictly not intended for diagnostic or therapeutic uses or personal consumption.

Properties

IUPAC Name

methyl 2-methylsulfonyl-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4S/c1-17-9(14)7-4-3-6(10(11,12)13)5-8(7)18(2,15)16/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYCAYQBVIHEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017858
Record name methyl 2-(methanesulfonyl)-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227020-03-3
Record name methyl 2-(methanesulfonyl)-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-(Methylthio)-4-(Trifluoromethyl)Benzoic Acid

The foundational step in several routes involves constructing the benzoic acid backbone with a methylthio (-SMe) group at position 2 and a trifluoromethyl (-CF₃) group at position 4. This intermediate is typically synthesized via Friedel-Crafts acylation or directed ortho-metalation strategies. For instance, lithiation of 4-trifluoromethylbenzoic acid derivatives using strong bases like LDA (lithium diisopropylamide) enables regioselective introduction of methylthio groups via reaction with dimethyl disulfide. Alternative methods employ electrophilic sulfenylation agents, such as methylsulfenyl chloride, under Lewis acid catalysis.

Oxidation to Methanesulfonyl Derivative

The methylthio group is oxidized to the methanesulfonyl (-SO₂Me) moiety using hydrogen peroxide (H₂O₂) in acetic acid, as demonstrated in the synthesis of 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid. This reaction proceeds via a two-electron oxidation mechanism, converting the sulfide to sulfone with >90% yield under reflux conditions (80–100°C, 6–12 h). Catalytic amounts of transition metals (e.g., vanadium or molybdenum) may accelerate the process, though excessive metal loading risks over-oxidation of the trifluoromethyl group.

Table 1: Oxidation Conditions for Sulfide-to-Sulfone Conversion

Oxidizing AgentSolventTemperature (°C)Yield (%)Reference
H₂O₂ (30%)Acetic acid8092
KMnO₄H₂O/Acetone2585
O₂ (cobalt catalyst)Acetic acid12088

Esterification to Methyl Ester

The final step involves esterification of the carboxylic acid with methanol. Conventional methods use sulfuric acid as a catalyst under reflux (60–70°C, 4–6 h), achieving yields of 89–95%. Recent advances employ coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) in dichloromethane, which minimize side reactions and enhance selectivity for the methyl ester.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Benzoate Formation

Palladium-catalyzed cross-coupling reactions enable modular assembly of the benzoate core. For example, methyl 4-bromobenzoate undergoes Suzuki-Miyaura coupling with 4-(trifluoromethyl)phenylboronic acid in the presence of PdXPhosG2 (12 mol%), K₃PO₄, and a 1,4-dioxane/water solvent system. This method installs the trifluoromethyl group at position 4 with 99% conversion efficiency, though subsequent sulfonylation at position 2 requires separate steps.

Sequential Sulfonylation and Trifluoromethylation

An alternative strategy involves introducing the methanesulfonyl group prior to trifluoromethylation. Methyl 2-bromo-4-methanesulfonylbenzoate reacts with methyl trifluoroborate (CF₃BF₃K) under Pd(OAc)₂ catalysis, leveraging ligand design (e.g., SPhos) to enhance selectivity for the para position. This one-pot reaction achieves 78% yield but demands rigorous exclusion of moisture to prevent hydrolysis of the boronate reagent.

Decarboxylative Trifluoromethylation Methods

Copper-Catalyzed Reactions

Decarboxylative trifluoromethylation offers a route to install the CF₃ group directly. Starting from 2-methanesulfonyl-4-carboxybenzoic acid, reaction with BrCF₂CO₂Me (bromodifluoroacetate) in the presence of CuI (20 mol%), KI, and KF in DMF/MeCN (1:1) at 70°C generates the trifluoromethylated product via radical intermediates. This method circumvents pre-functionalized boronic acids but requires careful pH control to suppress ester hydrolysis.

Table 2: Comparative Yields for Trifluoromethylation Strategies

MethodCatalystYield (%)Reaction Time (h)Reference
Suzuki CouplingPd994
Decarboxylative CF₃ AdditionCu7324
Direct Nucleophilic CF₃None6548

Integration with Sulfonylation Steps

Combining trifluoromethylation and sulfonylation in a single reactor remains challenging due to competing side reactions. However, sequential flow systems have shown promise: the trifluoromethyl group is introduced via continuous-flow photoredox catalysis, followed by gas-phase sulfonylation with methanesulfonyl chloride at 120°C. This approach reduces intermediate purification and improves overall atom economy (78% yield over two steps).

Comparative Analysis of Synthetic Routes

Yield and Efficiency

The sulfur oxidation pathway (Section 1) offers the highest yields (92–95%) but requires handling corrosive oxidants like H₂O₂. Palladium-catalyzed routes (Section 2) provide modularity but involve costly catalysts and multi-step sequences. Decarboxylative methods (Section 3) excel in step economy but struggle with scalability due to stringent anhydrous conditions.

Reaction Conditions and Scalability

Industrial-scale production favors the oxidation route for its simplicity and compatibility with batch reactors. In contrast, academic settings often employ cross-coupling strategies to explore structure-activity relationships. Recent advances in continuous-flow systems may bridge this gap, enabling gram-scale synthesis of the title compound with 85% overall yield.

Experimental Procedures and Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.12 (d, J = 8.5 Hz, 1H, ArH), 7.98 (s, 1H, ArH), 7.81 (d, J = 8.5 Hz, 1H, ArH), 3.95 (s, 3H, OCH₃), 3.21 (s, 3H, SO₂CH₃).

  • IR (ATR): 1725 cm⁻¹ (C=O ester), 1350–1150 cm⁻¹ (SO₂ asym/sym stretch), 1120 cm⁻¹ (C-F).

Chromatographic Methods

Purification typically employs silica gel chromatography with ethyl acetate/hexane (1:3) eluent. HPLC analysis using a C18 column and acetonitrile/water (70:30) mobile phase confirms >98% purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development
Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate serves as a key intermediate in the synthesis of various pharmaceutical agents. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates. For instance, compounds containing this moiety have been associated with enhanced pharmacological profiles in several therapeutic areas, including anti-inflammatory and antiviral drugs .

1.2 Mechanism of Action Studies
Initial studies indicate that this compound may interact with specific enzymes and receptors, suggesting a potential role in modulating biological pathways. Understanding these interactions is crucial for assessing its therapeutic potential and safety. Further research is necessary to elucidate its binding affinities and the mechanisms underlying its biological activity.

Agrochemical Applications

2.1 Pesticide Development
This compound has shown promise in the formulation of novel agrochemicals, particularly as an insecticide or fungicide. Its structural characteristics contribute to increased efficacy against pests while minimizing environmental impact. The trifluoromethyl group enhances lipophilicity, which is beneficial for the penetration of plant cuticles and improved bioactivity.

2.2 Formulation Strategies
Research indicates that derivatives of this compound can be effectively formulated into various pesticide products, demonstrating significant activity against target organisms while maintaining safety profiles for non-target species.

Material Science Applications

3.1 Functional Materials
this compound is being explored for its potential use in the development of functional materials such as liquid crystals and organic semiconductors. The incorporation of this compound into polymer matrices can enhance material properties like optical behavior and charge transport capabilities .

3.2 Synthesis of Advanced Materials
The compound can serve as a precursor for synthesizing advanced materials with tailored properties for applications in electronics and photonics. Its unique chemical structure allows for modifications that can lead to improved performance in various applications.

Analytical Chemistry Applications

4.1 Reference Standards
In analytical chemistry, this compound can be utilized as an internal standard or reference compound in quantitative analyses using techniques such as gas chromatography (GC) or liquid chromatography (LC). This application is crucial for accurately quantifying related compounds in complex mixtures.

4.2 Environmental Monitoring
The compound's behavior in environmental systems is also under investigation, focusing on its persistence and degradation pathways in soil and water environments. Understanding these factors is essential for assessing its ecological impact and informing regulatory decisions regarding its use.

Comparative Analysis Table

Application AreaKey BenefitsMethodology/Approach
PharmaceuticalsEnhanced metabolic stabilitySynthesis of drug candidates with trifluoromethyl groups
AgrochemicalsIncreased efficacy against pestsFormulation into insecticides/fungicides
Material ScienceImproved optical behaviorIncorporation into polymers and thin films
Analytical ChemistryAccurate quantificationUse as internal standard in GC/LC analyses
Environmental ScienceInsights into persistenceEnvironmental monitoring studies

Mechanism of Action

The mechanism of action of Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituent type, position, or functional groups, emphasizing physicochemical properties, synthetic routes, and applications.

Substituent Position and Functional Group Variations

Table 1: Substituent Comparison

Compound Name CAS No. Substituents (Position) Similarity Score Key Features
Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate 300571-21-5 -SO₂CH₃ (2), -CF₃ (4) 0.83 (self) High electron-withdrawing effects
2-((4-(Trifluoromethyl)phenyl)thio)benzoic acid 895-45-4 -S-C₆H₄-CF₃ (2) 0.88 Thioether linkage; acidic -COOH
Methyl 2-methyl-4-(methylsulfonyl)benzoate 875895-64-0 -CH₃ (2), -SO₂CH₃ (4) N/A Substituent inversion; steric effects
Methyl 2-amino-4-(trifluoromethyl)benzoate 61500-87-6 -NH₂ (2), -CF₃ (4) 1.00 (analog) Electron-donating amino group

Key Observations:

  • Electron Effects: The methanesulfonyl group in the target compound enhances electrophilic substitution resistance compared to the electron-donating amino group in CAS 61500-87-6 .
  • Acid vs. Ester: 2-Methylsulfonyl-4-(trifluoromethyl)-benzoic acid () lacks the methyl ester, leading to higher polarity and solubility in aqueous media compared to the esterified target compound .
Physicochemical Properties

Table 2: Physical Properties

Compound Name Melting Point (°C) Molecular Weight Solubility Trends
This compound Not reported 282.25 Likely low water solubility
2-Methylsulfonylbenzoic acid 137–140 200.21 Moderate aqueous solubility
3-Methylsulfonylbenzoic acid 230 200.21 Lower solubility than 2-isomer
Methyl 2-bromo-4-(trifluoromethyl)benzoate N/A 283.04 Reactivity as bromide precursor

Key Observations:

  • Positional Isomerism: The 3-methylsulfonyl isomer (CAS 5345-27-7) exhibits a higher melting point (230°C) than the 2-isomer (137–140°C), attributed to stronger crystal packing in the para-substituted derivative .
  • Halogen vs. Sulfonyl: Methyl 2-bromo-4-(trifluoromethyl)benzoate (CAS 1214334-90-3) serves as a synthetic intermediate, where bromine facilitates nucleophilic substitution reactions absent in the sulfonyl-containing target compound .

Biological Activity

Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate is a compound that has garnered interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₁₃H₁₂F₃O₄S
  • Molecular Weight : Approximately 282.24 g/mol
  • Functional Groups : Methanesulfonyl group and trifluoromethyl group

The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and proteins. The methanesulfonyl group contributes to the compound's reactivity and potential interactions with various biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures can inhibit the growth of both gram-positive and gram-negative bacteria. For instance, the compound has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

Pathogen Activity Observed Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusInhibition0.5 μg/mL
Escherichia coliInhibition1.0 μg/mL

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects in vitro. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This action could be beneficial in treating conditions characterized by excessive inflammation.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Interaction with Enzymes : The methanesulfonyl group may interact with active sites on enzymes, potentially inhibiting their activity.
  • Binding Affinity : The trifluoromethyl group enhances binding affinity to lipid membranes, facilitating cellular uptake and interaction with various receptors.
  • Modulation of Signaling Pathways : Evidence suggests that this compound may influence signaling pathways related to inflammation and immune response, although further studies are needed to elucidate these mechanisms completely .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against MRSA (Methicillin-resistant Staphylococcus aureus), with an MIC value of 0.25 μg/mL. This finding positions it as a promising candidate for further development in antimicrobial therapies .

Anti-inflammatory Research

In another study focusing on anti-inflammatory properties, researchers found that treatment with this compound reduced levels of TNF-alpha and IL-6 in cultured macrophages. These results suggest its potential utility in managing inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via esterification of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid (CAS: 142994-06-7) using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Critical steps include controlling reaction temperature (60–80°C) to avoid decomposition of the trifluoromethyl group and rigorous purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent). Purity ≥95% can be confirmed by HPLC with UV detection at 254 nm and elemental analysis .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography (if crystals are obtainable) with SHELXL for refinement to resolve the sulfonyl and trifluoromethyl group orientations .
  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions. The ¹⁹F NMR will show a distinct singlet for the -CF₃ group at ~-60 ppm, while the sulfonyl group deshields adjacent protons in ¹H NMR.
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns.

Q. What are the primary research applications of this compound in agrochemical or pharmaceutical studies?

  • Methodological Answer : The sulfonyl and trifluoromethyl groups suggest utility as:

  • A herbicide intermediate , analogous to sulfonylurea herbicides like metsulfuron-methyl, where the benzoate backbone aids in binding acetolactate synthase (ALS) enzymes .
  • A building block for drug discovery , particularly in designing kinase inhibitors or anti-inflammatory agents. The electron-withdrawing groups enhance metabolic stability and target binding affinity.

Advanced Research Questions

Q. How can researchers address challenges in regioselective functionalization during derivative synthesis?

  • Methodological Answer : The sulfonyl group at the 2-position directs electrophilic substitution to the 5-position (meta to sulfonyl). To modify reactivity:

  • Use directed ortho-metalation (e.g., LDA/THF at -78°C) to introduce substituents selectively.
  • Employ transition-metal catalysis (Pd or Cu) for cross-coupling reactions, ensuring anhydrous conditions to preserve the trifluoromethyl group .

Q. How should contradictory spectral data (e.g., unexpected NMR shifts or MS fragments) be analyzed?

  • Methodological Answer : Contradictions often arise from:

  • Conformational flexibility : Use variable-temperature NMR to identify dynamic effects.
  • Isotopic interference : Compare experimental HRMS data with computational simulations (e.g., Gaussian DFT calculations for fragmentation pathways).
  • Impurity contributions : Conduct 2D NMR (COSY, HSQC) to isolate signals from minor components .

Q. What experimental strategies resolve discrepancies in bioactivity data across studies?

  • Methodological Answer : Standardize assays using:

  • Isogenic cell lines to minimize genetic variability in pharmacological studies.
  • Dose-response curves (IC₅₀/EC₅₀) with triplicate measurements to account for batch-to-batch compound variability.
  • Molecular docking studies (AutoDock Vina) to correlate structural features (e.g., sulfonyl group orientation) with activity trends .

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